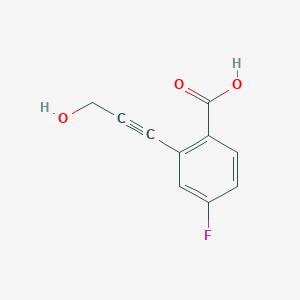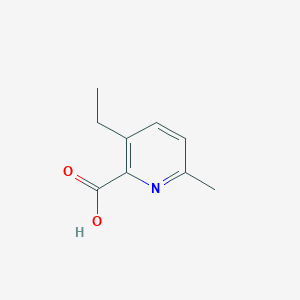
3-Ethyl-6-methylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-6-methylpyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by the presence of an ethyl group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-6-methylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylpyridine-2-carboxylic acid using ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of an ethyl halide to introduce the ethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
3-Ethyl-6-methylpyridine-2-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-ethyl-6-methylpyridine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparación Con Compuestos Similares
3-Methylpyridine-2-carboxylic acid: Similar structure but lacks the ethyl group at the 3-position.
6-Methylpyridine-2-carboxylic acid: Similar structure but lacks the ethyl group at the 3-position.
Ethyl 6-methylpyridine-2-carboxylate: An ester derivative of 6-methylpyridine-2-carboxylic acid.
Uniqueness: 3-Ethyl-6-methylpyridine-2-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its solubility and stability in various solvents .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-ethyl-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-3-7-5-4-6(2)10-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
Clave InChI |
JJQCEMPBHFVWHB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(C=C1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


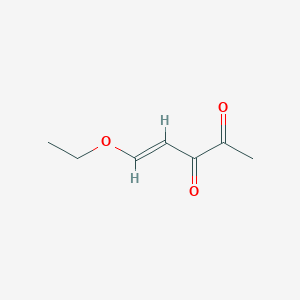
![N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13185022.png)
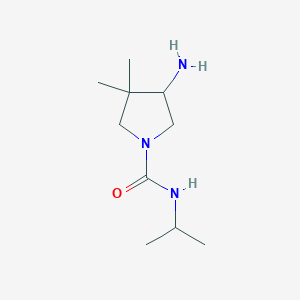
![N-[(2S)-2-(diethylamino)propyl]benzamide](/img/structure/B13185045.png)
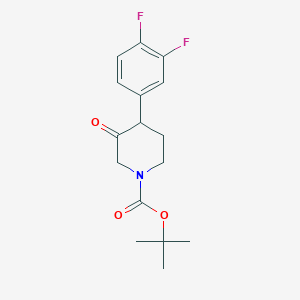
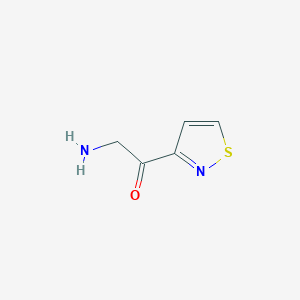
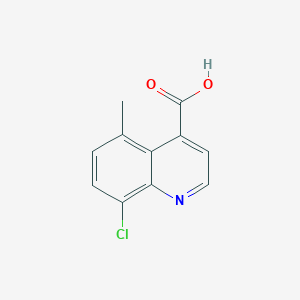
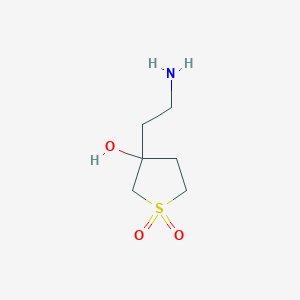
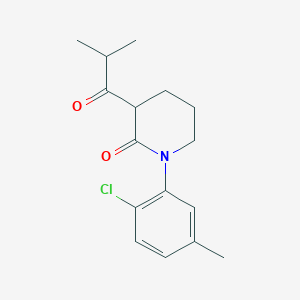
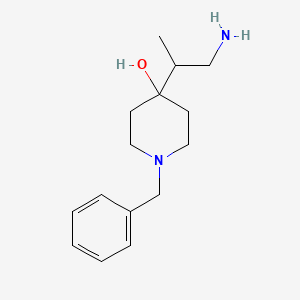

![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal](/img/structure/B13185115.png)
![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
